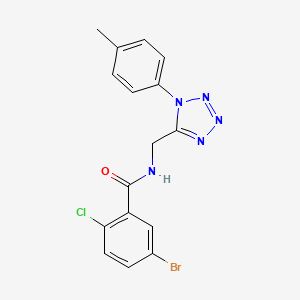
5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and chlorine atoms on the benzene ring, along with a tetrazole moiety attached via a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:
-
Bromination and Chlorination: : The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
-
Tetrazole Formation: : The tetrazole ring is formed by reacting p-tolylamine with sodium azide (NaN3) under acidic conditions to yield 1-(p-tolyl)-1H-tetrazole.
-
Coupling Reaction: : The final step involves coupling the brominated and chlorinated benzamide with the tetrazole derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The tetrazole ring can be involved in redox reactions. For example, it can be oxidized using agents like hydrogen peroxide (H2O2) or reduced using hydrazine (N2H4).
-
Coupling Reactions: : The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent.
Oxidation: H2O2, acetic acid as solvent.
Reduction: N2H4, ethanol as solvent.
Coupling: Palladium catalysts, phosphine ligands, toluene as solvent.
Major Products
Substitution: Products with various nucleophiles replacing the halogen atoms.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Coupling: Biaryl or diaryl derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its halogenated benzene ring and tetrazole moiety make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Tetrazoles are known to mimic carboxylic acids, making them useful in drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Tetrazole derivatives are often explored for their antimicrobial, antifungal, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting or modulating their activity. The halogen atoms may also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-Bromo-2-chlorobenzamide: Lacks the tetrazole moiety, making it less versatile in biological applications.
N-(1-(p-Tolyl)-1H-tetrazol-5-yl)methylbenzamide: Lacks the halogen atoms, which may reduce its reactivity in certain chemical reactions.
5-Bromo-2-chloro-N-methylbenzamide: Lacks the tetrazole ring, limiting its potential in medicinal chemistry.
Uniqueness
5-Bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of halogen atoms and a tetrazole ring
特性
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c1-10-2-5-12(6-3-10)23-15(20-21-22-23)9-19-16(24)13-8-11(17)4-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNNVPRSNIKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



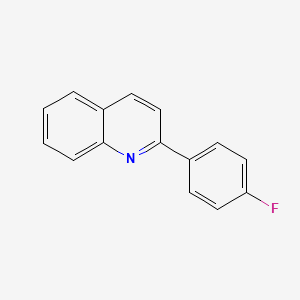
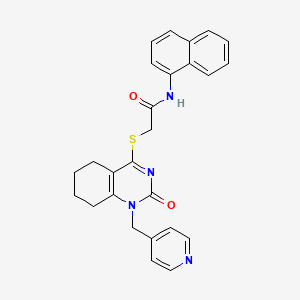
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
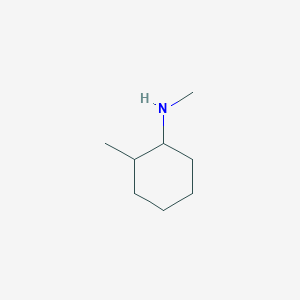
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2528234.png)
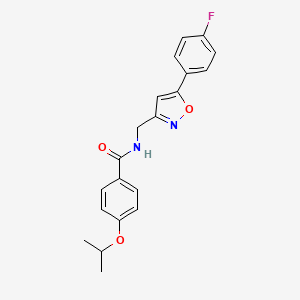
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
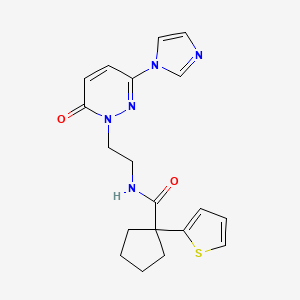
![4-[2-(Piperidin-4-yl)ethyl]phenol](/img/structure/B2528241.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/new.no-structure.jpg)
